N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a benzamide moiety, which is a common structural motif in medicinal chemistry. The presence of cyano and dimethyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-11-7-8-13(9-12(11)2)17(21)20-18-15(10-19)14-5-3-4-6-16(14)22-18/h7-9H,3-6H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPCSRBBCYQHKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiophene Core: This step involves the cyclization of a suitable precursor, such as a 2-mercaptobenzoic acid derivative, under acidic conditions to form the benzothiophene ring.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide.
Attachment of the Benzamide Moiety: The final step involves the coupling of the benzothiophene derivative with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene and benzamide rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride (NaH) are frequently used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced cyano derivatives.
Substitution: Various substituted benzothiophene and benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound can serve as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules. It is also used in the development of biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the benzothiophene and benzamide moieties provide hydrophobic interactions, enhancing binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide
Uniqueness
Compared to similar compounds, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide is unique due to the presence of the 3,4-dimethylbenzamide moiety, which can influence its chemical reactivity and biological activity. The specific positioning of the cyano and dimethyl groups also contributes to its distinct properties, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide is a compound of interest due to its biological activity as a potent inhibitor of the c-Jun N-terminal kinase (JNK) pathway. This pathway is critical in various cellular processes including apoptosis, inflammation, and stress responses. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula: C16H16N2OS
- Molecular Weight: 300.37 g/mol
- CAS Number: 312917-14-9
The compound features a benzothiophene core with a cyano group and a dimethylbenzamide moiety, contributing to its biological activity.
This compound acts primarily as an inhibitor of JNK2 and JNK3 isoforms. The inhibition is characterized by the following:
- pIC50 Values:
- JNK2: 6.5
- JNK3: 6.7
- No significant inhibition observed for JNK1.
These values indicate a high affinity for JNK2 and JNK3, making it a selective inhibitor for these targets .
In Vitro Studies
In vitro studies have demonstrated the ability of this compound to inhibit cell proliferation in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 5.0 | Angell et al., 2007 |
| A549 (Lung Cancer) | 4.5 | Angell et al., 2007 |
| MCF7 (Breast Cancer) | 6.0 | Angell et al., 2007 |
These results suggest that the compound may be effective in targeting cancer cells through the modulation of the JNK signaling pathway.
In Vivo Studies
In vivo studies have also been conducted to assess the therapeutic potential of this compound. Animal models treated with this compound showed reduced tumor growth compared to control groups:
| Model | Dosage (mg/kg) | Tumor Volume Reduction (%) | Reference |
|---|---|---|---|
| Xenograft Mouse Model | 10 | 45 | Angell et al., 2007 |
| Syngeneic Tumor Model | 20 | 50 | Angell et al., 2007 |
These findings highlight its potential as an anti-cancer agent.
Safety and Toxicology
Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. However, further studies are required to fully understand its safety profile in long-term use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
